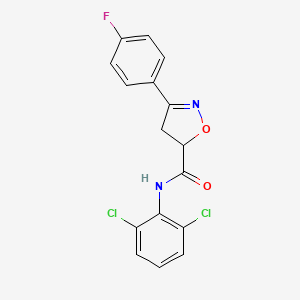

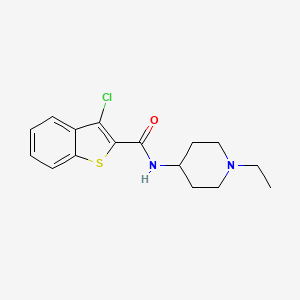

![molecular formula C22H19ClN4O3S2 B4627112 methyl 3-chloro-6-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4627112.png)

methyl 3-chloro-6-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}amino)-1-benzothiophene-2-carboxylate

Descripción general

Descripción

The chemical compound belongs to a class of complex organic molecules featuring a benzothiophene backbone modified with various functional groups, including pyrazole derivatives. Such compounds are of interest due to their potential pharmacological activities and complex molecular architecture, which makes them suitable candidates for detailed chemical studies.

Synthesis Analysis

The synthesis of complex molecules similar to the one mentioned typically involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. For instance, the synthesis of related pyrazole and benzothiophene derivatives often requires precise control of reaction conditions to achieve the desired selectivity and yield (Hayvalı et al., 2010).

Molecular Structure Analysis

The molecular structure of such compounds can be elucidated using spectroscopic methods (UV-vis, FT-IR, NMR) and X-ray crystallography, revealing details about the molecular conformation, tautomeric equilibria, and intramolecular interactions. This information is crucial for understanding the compound's reactivity and properties (Kranjc et al., 2012).

Chemical Reactions and Properties

These compounds can participate in various chemical reactions, including nucleophilic addition, electrophilic substitution, and redox reactions, influenced by the electronic and steric environment of the functional groups present. Their chemical behavior under different conditions provides insights into their reactivity patterns and stability.

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystal structure, depend on the molecular structure and substitution pattern. These properties are essential for determining the compound's suitability for further applications and for its handling and storage (Scrowston & Shaw, 1976).

Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Transformations

One-Pot Synthesis of Tetrasubstituted Thiophenes

A one-pot multicomponent protocol has been developed for the synthesis of tetrasubstituted thiophenes, utilizing reactions that might be related to the chemical structure . The process involves the reaction of aryl-methylthio pyranones with methyl thioglycolate in the presence of sodium methoxide, yielding high-quality thiophenes (Sahu et al., 2015).

Michael Addition Reactions

The Michael addition of active methylene compounds to arylidenebenzo[b]thiophenones has been studied to synthesize amino-substituted benzothiopyrans. This reaction pathway is significant for the synthesis of compounds with potential biological activities (Bakhouch et al., 2015).

Structural Analysis and Properties

Structural Confirmation via Spectroscopy and Crystallography

Detailed structural confirmation of synthesized compounds, possibly related to the query compound, has been achieved through spectroscopic methods and single crystal X-ray diffraction. These techniques ensure the accurate determination of molecular structures, crucial for understanding the compound's chemical properties (Scrowston & Shaw, 1976).

Potential Biological Activities

Anticancer Activity of Heterocyclic Compounds

Synthesized heterocycles, including pyrazolines and benzothiazoles, have been screened for in-vitro anticancer activity. Such compounds show promise in the development of new therapeutic agents (Waghmare et al., 2013).

Antimicrobial and Anti-inflammatory Applications

New classes of compounds incorporating benzothiazole moieties have been synthesized and evaluated for antimicrobial activity. Electron-withdrawing groups in the phenyl ring have been found to enhance antimicrobial activity, indicating the potential for developing new antimicrobial agents (Amir et al., 2012). Additionally, some synthesized mannich bases exhibited significant in-vitro anti-inflammatory activity, offering insights into the design of new anti-inflammatory drugs (Rathi et al., 2013).

Propiedades

IUPAC Name |

methyl 3-chloro-6-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O3S2/c1-12-18(20(28)27(26(12)2)14-7-5-4-6-8-14)25-22(31)24-13-9-10-15-16(11-13)32-19(17(15)23)21(29)30-3/h4-11H,1-3H3,(H2,24,25,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIAXMVTGLJFBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC3=CC4=C(C=C3)C(=C(S4)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-chloro-6-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}-1-benzothiophene-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

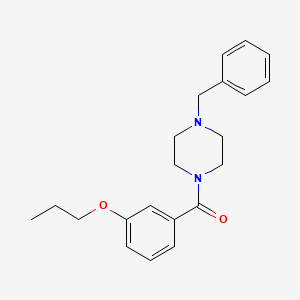

![1-[2-(2-chlorophenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4627050.png)

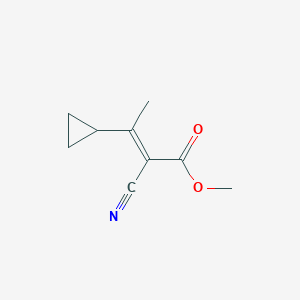

![N~1~-[4-(acetylamino)phenyl]-N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B4627053.png)

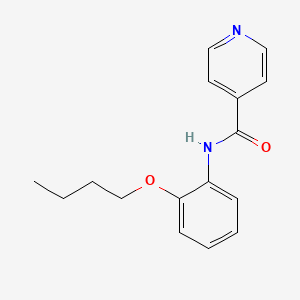

![N-(4-methylphenyl)-N'-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4627069.png)

![2-(3,4-dimethylphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-8-methyl-4-quinolinecarboxamide](/img/structure/B4627079.png)

![3-ethyl-5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4627087.png)

![2-methyl-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4627090.png)

![ethyl 2-({[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4627107.png)

![ethyl 4-(5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl)benzoate](/img/structure/B4627126.png)